Pteropterin's Intermediate Folate-Binding Affinity in Leukemic Cells
In competitive inhibition studies using a folate-binding factor derived from chronic myelogenous leukemia cells, pteropterin (pteroyltriglutamate) demonstrated a specific capacity to inhibit the binding of tritiated folic acid. Its inhibitory effect was intermediate, being greater than that of diopterin (pteroyldiglutamate) but significantly less effective than unlabeled folic acid (pteroylmonoglutamate) [1]. This differential interaction, which is a direct function of the triglutamate chain length, is a key differentiator from both the diglutamate and monoglutamate forms.
| Evidence Dimension | Inhibition of [3H]-folic acid binding to leukemic folate-binding factor |
|---|---|
| Target Compound Data | Intermediate inhibition; less effective than folic acid [1] |
| Comparator Or Baseline | Diopterin (pteroyldiglutamate) and Folic acid (pteroylmonoglutamate) [1] |
| Quantified Difference | Inhibition potency: Folic acid > Pteropterin > Diopterin [1] |
| Conditions | In vitro competitive binding assay; lysates from peripheral cells/serum of chronic myelogenous leukemia patients; pH ≥ 5.0 [1] |
Why This Matters
This validates the use of pteropterin monohydrate as a specific chemical probe for studying folate metabolism and receptor interactions where chain-length selectivity is paramount.
- [1] Rothenberg, S. P., & DaCosta, M. (1971). Further observations on the folate-binding factor in some leukemic cells. Journal of Clinical Investigation, 50(3), 719–726. View Source
